molecular formula C17H21N7OS B10997715 1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B10997715
M. Wt: 371.5 g/mol
InChI Key: LYDLNXXVNLIGES-UHFFFAOYSA-N
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Description

1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound features a unique structure that combines a triazolo-pyridazine core with a thiazole and piperidine moiety, making it a versatile scaffold for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves multi-step reactions starting from readily available precursorsCommon synthetic routes involve cyclization reactions, nucleophilic substitutions, and coupling reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis. This includes the use of high-yielding reactions, cost-effective reagents, and scalable processes. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Nucleophilic or electrophilic substitution reactions.

    Cyclization: Formation of cyclic structures from linear precursors.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and electrophiles (e.g., alkyl halides). Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the core structure .

Mechanism of Action

The mechanism of action of 1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide stands out due to its unique combination of structural features, which confer distinct pharmacological properties and synthetic versatility. Its ability to interact with a wide range of biological targets makes it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C17H21N7OS

Molecular Weight

371.5 g/mol

IUPAC Name

1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C17H21N7OS/c1-11(2)15-21-20-13-3-4-14(22-24(13)15)23-8-5-12(6-9-23)16(25)19-17-18-7-10-26-17/h3-4,7,10-12H,5-6,8-9H2,1-2H3,(H,18,19,25)

InChI Key

LYDLNXXVNLIGES-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=NC=CS4

Origin of Product

United States

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